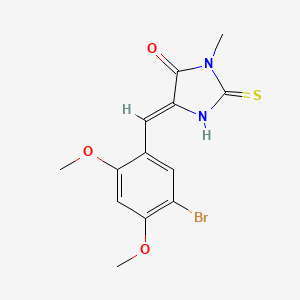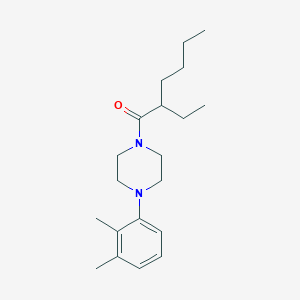![molecular formula C19H21N3O4 B3952235 (4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3952235.png)
(4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone
Descripción general
Descripción
(4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone, also known as MNPA, is a synthetic compound that belongs to the class of arylalkylamines. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties. In
Mecanismo De Acción
The mechanism of action of (4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. This dual mechanism of action is thought to contribute to its antidepressant and anxiolytic effects. This compound has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of cellular signaling pathways and has been implicated in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain. It has been found to increase the levels of serotonin and dopamine, which are involved in the regulation of mood and behavior. This compound has also been shown to decrease the levels of norepinephrine, which is involved in the stress response. These effects are thought to contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized in large quantities, making it a valuable compound for scientific research. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on (4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone, including the investigation of its potential therapeutic applications for neurological disorders such as depression, anxiety, and schizophrenia. Further research is also needed to fully understand its mechanism of action and its effects on neurotransmitter systems in the brain. Additionally, this compound could be studied for its potential use as a drug delivery system for targeted therapies in the brain. Overall, this compound has significant potential for scientific research and could lead to the development of new treatments for neurological disorders.
Aplicaciones Científicas De Investigación
(4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have potential therapeutic effects for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier and target specific areas of the brain.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-20-9-11-21(12-10-20)18-8-5-15(22(24)25)13-17(18)19(23)14-3-6-16(26-2)7-4-14/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZISUZNBRPBLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3952157.png)
![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B3952165.png)
![5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952184.png)
![isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate](/img/structure/B3952197.png)

![N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine](/img/structure/B3952210.png)



![ethyl 1-[4-(acetyloxy)benzoyl]-3-piperidinecarboxylate](/img/structure/B3952236.png)

![1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3952260.png)

